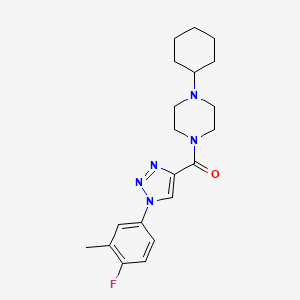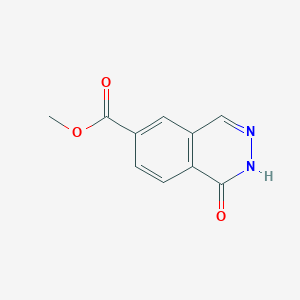
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, commonly known as AP237, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. AP237 is a psychoactive compound that belongs to the family of phenethylamines, which are known for their stimulant and hallucinogenic properties. In recent years, AP237 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
Target of Action
The compound 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, also known as Agmatine , primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been found to modulate the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .
Mode of Action
Agmatine exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse . It also blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages .
Biochemical Pathways
Agmatine is a cationic amine formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Its degradation mainly occurs by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is then converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
Agmatine is present in small amounts in plant-, animal-, and fish-derived foodstuff, and gut microbial production is an added source for agmatine . Oral agmatine is absorbed from the gastrointestinal tract and readily distributed throughout the body .
Result of Action
The molecular and cellular effects of Agmatine’s action include its cardiovascular effects, such as mildly reducing heart rate and blood pressure . It also has several physiological effects, including potential therapeutic applications in cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .
实验室实验的优点和局限性
One of the main advantages of AP237 for lab experiments is its high affinity for the serotonin transporter, which makes it a potential tool for studying the mechanisms underlying mood disorders. However, one of the limitations of AP237 is its psychoactive effects, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on AP237. One potential direction is to study its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. Another potential direction is to study its potential use as a tool for studying the mechanisms underlying addiction and substance abuse. Finally, further research is needed to better understand the biochemical and physiological effects of AP237, particularly with regard to its potential cardiovascular effects.
合成方法
AP237 can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with 4-bromo-1-butene, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting product with hydrochloric acid to obtain AP237 hydrochloride.
科学研究应用
AP237 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and emotion. This makes AP237 a potential tool for studying the mechanisms underlying mood disorders such as depression and anxiety.
生化分析
Biochemical Properties
EN300-7427491 plays a role in influencing receptors associated with pain perception . In vitro studies have suggested that EN300-7427491 shows dose-dependent pain-relieving effects in the context of treating neuropathic pain . It is also known to interact with various transmembrane receptors, including alpha-2 adrenergic, imidazoline I1, and NMDA receptors .
Cellular Effects
EN300-7427491 has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate neuropathic pain and drug addiction, and it shows some potential in protecting against strokes and benefiting cognitive health .
Molecular Mechanism
At the molecular level, EN300-7427491 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous neuromodulator derived from L-arginine with an affinity for various transmembrane receptors .
Temporal Effects in Laboratory Settings
It has been used in various studies to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of EN300-7427491 vary with different dosages in animal models . A reasonable and effective dosage of EN300-7427491 recommended for improvement of mental function would be between 1.6 and 6.4 mg per kilogram of bodyweight .
Metabolic Pathways
EN300-7427491 is involved in the metabolic pathways that include the mitochondrial enzyme arginine decarboxylase . It interacts with this enzyme in the process of its formation from L-arginine .
Transport and Distribution
EN300-7427491 is transported and distributed within cells and tissues. It is known to interact with the organic cation transporters from the SLC22 family .
Subcellular Localization
It is known that it is primarily synthesized in the human brain and is stored in neurons .
属性
IUPAC Name |
4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQVKCOFSMMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)
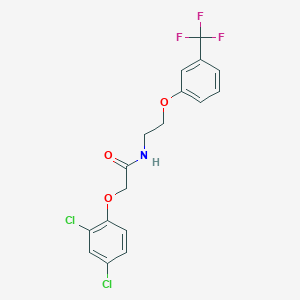
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
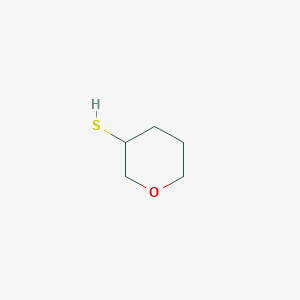
![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)
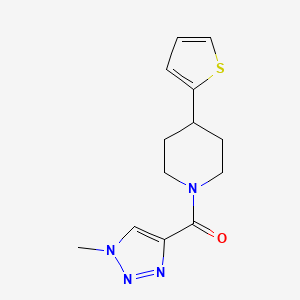
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)
